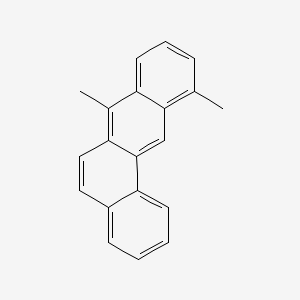

Benz(a)anthracene, 7,11-dimethyl-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Benz(a)anthracene (B33201), 7,11-dimethyl- is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are organic molecules containing two or more fused aromatic rings, and they are of significant interest to researchers due to their widespread presence in the environment and their potential as carcinogens. wikipedia.org These compounds are primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.

The parent compound, benz(a)anthracene, is a four-ring PAH that is a known carcinogen. The addition of methyl groups to the benz(a)anthracene structure can significantly alter its chemical and biological properties, including its carcinogenic potential.

Significance of Methylated Benz(a)anthracenes in Fundamental Chemical and Biochemical Investigations

The study of methylated benz(a)anthracenes is crucial for understanding the structure-activity relationships of PAHs. The position of the methyl groups on the aromatic ring system can dramatically influence the metabolic pathways of these compounds and their ability to interact with DNA, which is a key step in chemical carcinogenesis. nih.gov

For instance, the highly potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) has been extensively used as a model compound in cancer research for decades. wikipedia.org Research on DMBA has been instrumental in elucidating the mechanisms of chemical carcinogenesis, including metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides that can bind to DNA. nih.gov Comparative studies of different methylated isomers are essential to determine why some are potent carcinogens while others are less active. However, specific comparative studies detailing the activity of the 7,11-dimethyl isomer are not extensively documented.

Structure

3D Structure

Properties

CAS No. |

35187-28-1 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

7,11-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-16-14(2)17-11-10-15-7-3-4-8-18(15)20(17)12-19(13)16/h3-12H,1-2H3 |

InChI Key |

CDDPPWIZRARCKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene, 7,11 Dimethyl

Established Synthetic Routes for Benz(a)anthracene (B33201), 7,11-dimethyl-

The synthesis of 7,12-dimethylbenz(a)anthracene has been approached through various established routes. One notable method involves the reaction of 7-methylbenz[a]anthracene (B135024) with lead tetraacetate, which results in the formation of 7-acetoxymethyl-12-methylbenz[a]anthracene and 12-acetoxymethyl-7-methylbenz[a]anthracene. These intermediates can then be separated by column chromatography and hydrolyzed to yield the corresponding hydroxymethyl derivatives.

Another approach to the core benz[a]anthracene structure involves the cyclization of keto acids. For instance, the condensation of a Grignard reagent of 6-methoxy-2-bromonaphthalene with phthalic anhydride (B1165640) produces a keto acid. This intermediate can then be cyclized using methanesulfonic acid to form a quinone, which, after the addition of methyl lithium (MeLi) and subsequent deoxygenation, yields the desired benz[a]anthracene skeleton. While effective, this method can suffer from low yields in the initial condensation step.

More direct and efficient routes have been developed. A facile synthesis for benz[a]anthracene-7,12-diones, key precursors to DMBA, has also been reported. These diones can be further elaborated to introduce the methyl groups at the 7 and 12 positions.

Synthesis of Metabolites and Structurally Related Analogues (e.g., Hydroxymethyl Derivatives, Dihydrodiols)

The study of DMBA's biological effects necessitates the synthesis of its various metabolites, including hydroxymethyl derivatives and dihydrodiols.

Hydroxymethyl Derivatives: The synthesis of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene is often achieved through the controlled oxidation of DMBA. A common method utilizes lead tetraacetate, followed by hydrolysis of the resulting acetoxy derivatives. Alternatively, these hydroxymethyl derivatives can be synthesized for use as reference compounds in metabolic studies. The further oxidation of these hydroxymethyl compounds with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can yield the corresponding formyl derivatives.

Dihydrodiols: Dihydrodiols are significant metabolites formed via the action of monooxygenases and epoxide hydratases. The chemical synthesis of these compounds is essential for toxicological studies. Oxidation of the parent hydrocarbon with an ascorbic acid-ferrous sulphate mixture has been shown to produce all five possible dihydrodiols of 7-methylbenz[a]anthracene. For DMBA, the primary focus has been on the synthesis of the trans-3,4-dihydrodiol, a proximate carcinogen. The synthesis of 3-methoxy-DMBA serves as a key step en route to the 3,4-dihydrodiol of DMBA. High-pressure liquid chromatography (HPLC) is a critical tool for the purification and isolation of these dihydrodiol metabolites.

The following table summarizes key metabolites of DMBA that have been synthetically prepared for research purposes.

| Metabolite/Analogue | Precursor | Key Reagents/Methodology | Reference |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | DMBA | Lead tetraacetate, followed by hydrolysis | |

| 12-Hydroxymethyl-7-methylbenz[a]anthracene | DMBA | Lead tetraacetate, followed by hydrolysis | |

| trans-3,4-Dihydroxy-3,4-dihydro-DMBA (DMBA-3,4-dihydrodiol) | 3-Methoxy-DMBA | Synthesis via Suzuki coupling followed by demethylation and dihydroxylation | |

| trans-1,2-Dihydro-1,2-dihydroxy-7-methylbenz[a]anthracene | 7-Methylbenz[a]anthracene | Oxidation with ascorbic acid-ferrous sulphate, HPLC purification | |

| trans-8,9-Dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene | 7-Methylbenz[a]anthracene | Oxidation with ascorbic acid-ferrous sulphate, HPLC purification | |

| Benz[a]anthracene-7,12-dione | DMBA | Photo-irradiation |

Advanced Synthetic Strategies (e.g., Suzuki Coupling Reactions)

Modern cross-coupling reactions have significantly improved the efficiency and scalability of synthesizing DMBA and its derivatives. The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, has proven particularly valuable.

The Suzuki reaction has also been employed to synthesize DMBA-6(5H)-one in excellent yield by coupling the same boronic acid with methyl-2-bromophenylacetate. The versatility of the Suzuki coupling extends to the synthesis of a wide array of substituted anthracene (B1667546) derivatives, demonstrating its broad applicability in PAH chemistry.

Example of Suzuki Coupling in DMBA Derivative Synthesis:

Advanced Analytical Methodologies for Benz a Anthracene, 7,11 Dimethyl and Its Biotransformation Products

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polycyclic aromatic hydrocarbons (PAHs) and their complex biotransformation products from various biological matrices. nih.gov For dimethylbenz(a)anthracene isomers, reversed-phase HPLC (RP-HPLC) is commonly utilized, often coupled with a photodiode array (PDA) or fluorescence detector for enhanced selectivity and sensitivity. nih.govnih.gov

A typical HPLC method involves the use of a C18 column and a mobile phase gradient, commonly consisting of acetonitrile (B52724) and water or a buffer solution, to elute compounds based on their hydrophobicity. researchgate.net For instance, a method developed for the analysis of 7,12-DMBA in rat tissues (serum, liver, and kidney) utilized a diode-array detector set at 290 nm. nih.gov This method demonstrated a detection limit as low as 3.82 x 10⁻⁹ M, showcasing the sensitivity of HPLC for trace-level analysis. nih.gov The technique is crucial for separating the parent compound from its various hydroxylated metabolites and dihydrodiol derivatives, which are key intermediates in its metabolic activation pathway. nih.gov The separation capabilities of modern HPLC systems, such as those using core-shell column technology, allow for optimal resolution of major flavonoid compounds, a principle that is directly applicable to separating the structurally similar metabolites of dimethylbenz(a)anthracene. nih.gov

Table 1: Illustrative HPLC Method Parameters for Dimethylbenz(a)anthracene Analysis (based on 7,12-DMBA studies)

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Phenomenox C-18, 5 µm, 250x4.6 mm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer | researchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.net |

| Detection | Diode Array Detector (DAD) at 290 nm or Fluorescence Detector | nih.gov |

| Limit of Detection (LOD) | Approximately 3.82 x 10⁻⁹ M | nih.gov |

Thin Layer Chromatography (TLC) Applications in Metabolite and Adduct Analysis

Thin Layer Chromatography (TLC) is a valuable and versatile technique used for the separation and preliminary identification of PAH metabolites and DNA adducts. nih.gov While often seen as a simpler chromatographic method, its application in conjunction with other techniques, particularly ³²P-postlabeling, is powerful.

In the context of dimethylbenz(a)anthracene analysis, TLC is instrumental in the multi-directional mapping of ³²P-labeled DNA adducts. nih.govspringernature.com After enzymatic digestion of DNA and subsequent labeling, the resulting radiolabeled adducts are separated on polyethyleneimine (PEI)-cellulose TLC plates. nih.gov This method allows for the resolution of a complex mixture of adducts, providing a characteristic "fingerprint" of the DNA damage induced by the compound. By comparing the chromatographic mobility of unknown adducts with that of known standards, tentative identifications can be made. nih.gov Furthermore, TLC has been used to compare different types of labeled derivatives, such as 5'-monophosphate and 3',5'-bisphosphate adducts, to aid in their structural characterization. nih.gov

Spectroscopic Characterization Techniques (e.g., UV-Vis, Fluorescence, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of Benz(a)anthracene (B33201), 7,11-dimethyl- and its derivatives.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are highly sensitive for PAHs due to their extensive conjugated π-electron systems. Fluorescence spectroscopy, in particular, offers exceptional sensitivity. Studies on 7,12-DMBA-induced carcinogenesis have used native fluorescence to detect changes in endogenous fluorophores, like porphyrins, in tissue. nih.govnih.gov For instance, transformed tissues exhibit a characteristic fluorescence peak around 620-630 nm upon excitation at 405 nm, which is not present in control tissues. nih.gov This shift can be used for early detection of tissue transformation. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR and MS are powerful tools for the definitive structural identification of metabolites and DNA adducts. While specific NMR and MS data for 7,11-dimethylbenz(a)anthracene are scarce, the principles are well-established from studies of the 7,12-isomer and other PAHs. researchgate.net MS provides precise molecular weight information and fragmentation patterns, while NMR gives detailed information about the chemical environment of protons and carbons, allowing for the complete structural determination of isolated biotransformation products. researchgate.net

Table 2: Illustrative Spectroscopic Data for Dimethylbenz(a)anthracene Biotransformation (based on 7,12-DMBA studies)

| Technique | Application | Key Finding | Reference |

|---|---|---|---|

| Fluorescence | Detection of tissue transformation | New emission peak at 620-630 nm in transformed tissue (Excitation: 405 nm) | nih.gov |

| Fluorescence | In vivo characterization | Elevation of endogenous porphyrin at 635 nm in various lesions | nih.gov |

| MS/NMR | Structural elucidation | Identification of adducts and metabolites | researchgate.net |

³²P-Postlabeling Assay for DNA Adduct Detection and Characterization

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting carcinogen-DNA adducts at extremely low frequencies, as low as one adduct per 10¹⁰ nucleotides. nih.gov This makes it ideal for studying the genotoxicity of compounds like dimethylbenz(a)anthracene. The method involves four key steps:

Enzymatic digestion of DNA to 3'-monophosphate nucleotides.

Enrichment of the DNA adducts.

Radiolabeling of the adducts using [γ-³²P]ATP and T4 polynucleotide kinase.

Chromatographic separation of the labeled adducts, typically using TLC or HPLC. springernature.comnih.gov

This assay has been extensively used to study the formation and persistence of 7,12-DMBA-DNA adducts in target tissues like skin. nih.gov For example, after a single topical application, total DNA binding can be quantified, and the persistence of these adducts can be tracked over many weeks, revealing differences in DNA repair between different cell types, such as epidermal and dermal cells. nih.gov The technique's high sensitivity can be further enhanced by using a limiting amount of ATP, which preferentially favors the labeling of adducts. nih.gov

Voltammetric and Electrochemical Methods for Detection and Quantitation

Electrochemical methods, particularly adsorptive stripping voltammetry (AdSV), offer a rapid, cost-effective, and highly sensitive alternative for the quantitation of dimethylbenz(a)anthracene. researchgate.netnih.gov These techniques are based on the electrochemical oxidation or reduction of the target analyte.

For 7,12-DMBA, a method using a disposable pencil graphite (B72142) electrode has been developed. nih.gov The compound is pre-concentrated on the electrode surface by adsorption at a fixed potential before the potential is scanned. Using square-wave stripping voltammetry in an acetate (B1210297) buffer (pH 4.8), the compound yields a well-defined oxidation peak at approximately +1.15 V (vs. Ag/AgCl). nih.gov This method achieved a very low detection limit of 0.194 nM. researchgate.netnih.gov Furthermore, electrochemical biosensors have been used to study the interaction of the compound with DNA by monitoring changes in the oxidation signal of DNA bases like adenine. nih.gov A comparison between HPLC and Adsorptive Transfer Stripping Voltammetry (AdTSV) for determining 7,12-DMBA in rat tissues found the methods to be compatible, with detection limits of 3.82 x 10⁻⁹ M (HPLC) and 6.73 x 10⁻⁹ M (AdTSV), respectively. nih.gov

Table 3: Comparison of Voltammetric and HPLC Detection of Dimethylbenz(a)anthracene (based on 7,12-DMBA studies)

| Method | Matrix | Detection Limit (M) | Reference |

|---|---|---|---|

| Adsorptive Stripping Voltammetry (AdSV) | Aqueous Buffer | 1.94 x 10⁻¹⁰ | researchgate.netnih.gov |

| Adsorptive Transfer Stripping Voltammetry (AdTSV) | Rat Tissue | 6.73 x 10⁻⁹ | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Rat Tissue | 3.82 x 10⁻⁹ | nih.gov |

Environmental Presence and Abiotic Transformation of Methylated Benz a Anthracenes

Sources of Benz(a)anthracene (B33201), 7,11-dimethyl- in the Environment

7,12-Dimethylbenz(a)anthracene (DMBA), a methylated polycyclic aromatic hydrocarbon (PAH), is not naturally occurring in the environment in the absence of human activity. Instead, its presence is primarily a result of anthropogenic processes, specifically the incomplete combustion of organic materials. researchgate.netnih.gov This carcinogenic compound is a significant environmental pollutant due to its widespread formation from various common sources.

Key sources of DMBA in the environment include:

Fossil Fuels: The incomplete burning of fossil fuels such as coal, oil, and gasoline is a major contributor to the release of DMBA into the atmosphere. researchgate.neteuropa.eu Emissions from gasoline engines and industrial processes that utilize these fuels are significant sources. researchgate.net

Tobacco Smoke: DMBA is a known component of tobacco smoke, posing a direct exposure risk to smokers and those exposed to secondhand smoke. caymanchem.com

Diesel Exhaust: Exhaust fumes from diesel engines are another prominent source of environmental DMBA. caymanchem.com

Industrial and Transportation Emissions: Industrial activities and vehicular traffic are significant contributors to the environmental burden of DMBA. researchgate.net

Natural Combustion Events: While anthropogenic sources are dominant, natural events like volcanic eruptions and forest fires can also lead to the formation and release of PAHs, including DMBA, into the ecosystem. researchgate.net

The following table provides a summary of the primary sources of 7,12-dimethylbenz(a)anthracene.

Interactive Data Table: Primary Sources of 7,12-Dimethylbenz(a)anthracene| Source Category | Specific Examples |

|---|---|

| Fossil Fuel Combustion | Gasoline and diesel engine exhaust, coal-fired power plants, industrial boilers. |

| Industrial Processes | Coking, asphalt production, aluminum smelting. europa.eu |

| Consumer Products | Tobacco and marijuana smoke, charcoal-broiled foods. europa.eucaymanchem.com |

| Waste Incineration | Burning of municipal and industrial waste. |

| Natural Events | Forest fires, volcanic eruptions. researchgate.net |

Environmental Distribution and Transport Mechanisms in Air, Water, and Soil

Once released into the environment, 7,12-dimethylbenz(a)anthracene is distributed across various environmental compartments, including air, water, and soil. Its transport is governed by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Atmospheric Distribution and Transport: In the atmosphere, DMBA and other PAHs with similar molecular weights are partitioned between the vapor and particulate phases. Due to its semi-volatile nature, it can exist as a gas or be adsorbed onto airborne particulate matter. This association with fine particles allows for long-range atmospheric transport, leading to its deposition in regions far from the original source.

Aquatic Distribution and Transport: In aquatic environments, the low solubility of DMBA means it does not readily dissolve in water. Instead, it tends to adsorb to suspended particles and sediments. This partitioning behavior results in the accumulation of DMBA in the sediment of rivers, lakes, and oceans, where it can persist for extended periods.

Soil Distribution and Transport: In terrestrial environments, DMBA exhibits strong adsorption to soil organic matter. This binding capacity limits its mobility and leaching into groundwater. Consequently, DMBA tends to accumulate in the upper layers of contaminated soils. Over time, it can be subject to various degradation processes or be taken up by plants.

The following table summarizes the distribution and transport mechanisms of 7,12-dimethylbenz(a)anthracene in different environmental compartments.

Interactive Data Table: Environmental Distribution and Transport of 7,12-Dimethylbenz(a)anthracene| Environmental Compartment | Primary State | Key Transport Mechanisms |

|---|---|---|

| Air | Vapor phase and adsorbed to particulate matter | Atmospheric circulation, wet and dry deposition. |

| Water | Adsorbed to suspended solids and sediment | Particle settling, resuspension, and transport with water currents. |

| Soil | Adsorbed to organic matter and soil particles | Limited mobility; transport primarily through soil erosion and dust resuspension. |

Photochemical Degradation Pathways and Identification of Photoproducts

Photochemical degradation is a significant abiotic transformation process for 7,12-dimethylbenz(a)anthracene in the environment, particularly in the atmosphere and surface waters where it is exposed to sunlight. The absorption of ultraviolet (UV) radiation can lead to the formation of various photoproducts.

The photodegradation of anthracene (B1667546) and its derivatives, including DMBA, can proceed through different pathways. One common mechanism involves the reaction with singlet oxygen, which is generated from the triplet excited state of the PAH molecule. This can lead to the formation of endoperoxides.

For benzo[a]anthracene, a related compound, photodegradation in a polar medium has been shown to yield several products. The main photoproduct is 7,12-benz[a]anthraquinone, along with 7,12-dihydroxybenz[a]anthracene. researchgate.net It is plausible that DMBA undergoes similar transformations.

Studies on the photodegradation of 9,10-disubstituted anthracenes have demonstrated the formation of endoperoxide species upon reaction with oxygen in the air. plos.org This endoperoxide can then undergo further decomposition to form secondary products. plos.org

The following table lists some of the potential photoproducts of methylated benz(a)anthracenes based on studies of related compounds.

Interactive Data Table: Potential Photodegradation Products of Methylated Benz(a)anthracenes| Parent Compound | Potential Photoproducts |

|---|---|

| Benz(a)anthracene | 7,12-Benz[a]anthraquinone, 7,12-Dihydroxybenz[a]anthracene. researchgate.net |

Chemical Reactivity and Environmental Persistence Factors

7,12-Dimethylbenz(a)anthracene is classified as a persistent organic pollutant (POP). researchgate.net Its chemical structure, characterized by a stable aromatic ring system, contributes to its resistance to degradation.

Several factors influence the environmental persistence of DMBA:

Chemical Stability: The fused aromatic rings of DMBA are thermodynamically stable, making it resistant to chemical and biological degradation.

Low Water Solubility: Its poor solubility in water limits its bioavailability for microbial degradation in aquatic environments.

Strong Adsorption to Organic Matter: DMBA's tendency to bind tightly to soil and sediment particles protects it from degradation by sequestering it from microorganisms and chemical reactants.

Resistance to Microbial Degradation: While some microorganisms are capable of degrading PAHs, the process is generally slow for high molecular weight compounds like DMBA. researchgate.net

Research has shown that unmetabolized DMBA can persist in biological tissues. For instance, in regenerating rat liver, a significant portion of the initial dose of DMBA remained unmetabolized after two weeks. nih.gov This persistence is a key factor in its long-term toxicity and carcinogenicity. Although DMBA itself is not considered a persistent organic pollutant in the same vein as some halogenated compounds, its properties contribute to its longevity in certain environmental and biological systems. nih.gov

The following table outlines the key factors contributing to the environmental persistence of 7,12-dimethylbenz(a)anthracene.

Interactive Data Table: Factors Affecting the Environmental Persistence of 7,12-Dimethylbenz(a)anthracene| Factor | Description | Impact on Persistence |

|---|---|---|

| Molecular Structure | Stable fused aromatic ring system. | High resistance to degradation. |

| Solubility | Low aqueous solubility. | Reduces bioavailability for microbial degradation in water. |

| Sorption | Strong adsorption to soil and sediment organic matter. | Sequesters the compound, protecting it from degradation. |

| Biodegradation | Slow rates of microbial degradation. researchgate.net | Contributes to its longevity in the environment. |

Biochemical Transformations and Metabolic Pathways of Benz a Anthracene, 7,11 Dimethyl

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Bioactivation

The bioactivation of 7,11-dimethylbenz(a)anthracene (DMBA) is critically dependent on the action of cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases. nih.gov Within the CYP1 family, CYP1A1 and CYP1B1 are particularly significant in metabolizing PAHs. nih.gov These enzymes catalyze the initial epoxidation of the DMBA aromatic ring, a crucial first step in the pathway leading to the formation of toxic and carcinogenic metabolites. nih.govnih.gov

CYP1B1 is highly effective in converting DMBA to its procarcinogenic metabolite, the 3,4-dihydrodiol. nih.gov Studies have shown that CYP1B1 is required for DMBA-induced immunotoxicity and bone marrow toxicity in mice, highlighting its critical role in forming bioreactive metabolites. oup.com In mouse embryo fibroblast cells that predominantly express CYP1B1, DMBA is effectively metabolized, whereas cells lacking CYP1B1 show no significant metabolism. nih.gov

Both CYP1A1 and CYP1B1 exhibit distinct roles and selectivity. Research using mouse hepatoma (Hepa-1) cells, which preferentially express CYP1A1, and mouse embryo fibroblast (10T1/2) cells, which primarily express CYP1B1, has elucidated their specific functions. acs.org These studies suggest that in mouse epidermis, CYP1A1 is mainly responsible for converting the DMBA-3,4-diol into the anti-diol-epoxide, while CYP1B1 is primarily responsible for its conversion to the syn-diol-epoxide. acs.orgnih.gov This demonstrates a clear division of labor between these two P450 enzymes in the metabolic activation of DMBA. acs.orgnih.gov

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the initial epoxidation of the aromatic ring by cytochrome P450 enzymes, microsomal epoxide hydrolase (mEH or EPHX1) plays an essential role in the metabolic pathway. nih.govresearchgate.net This enzyme catalyzes the hydrolysis of the highly reactive epoxide intermediates to form trans-dihydrodiols. researchgate.netnih.gov This two-step process, involving P450-mediated epoxidation followed by mEH-catalyzed hydrolysis, is a central route in the metabolism of DMBA. nih.gov

The involvement of mEH is crucial for the formation of the proximate carcinogen, DMBA-3,4-diol, from the initial 3,4-epoxide. nih.gov Subsequent epoxidation of this dihydrodiol forms the ultimate toxicant, DMBA-3,4-diol-1,2-epoxide. nih.gov Studies using mEH null mice have demonstrated that the absence of this enzyme makes them resistant to DMBA-induced toxicity, confirming that mEH is a critical enzyme for the metabolic activation of DMBA in vivo. nih.gov Inhibition of mEH has been shown to prevent DMBA-induced follicle loss in ovarian cultures, further suggesting that mEH activity is directly involved in producing the ovotoxic form of the compound. nih.gov The use of epoxide hydrolase inhibitors, such as 1,2-epoxy-3,3,3-trichloropropane, has been shown to eliminate the formation of all dihydrodiols in hepatic microsomal preparations. nih.gov

Formation of Trans- and Cis-Dihydrodiol Metabolites

The enzymatic processing of DMBA results in the formation of several dihydrodiol metabolites, with the stereochemistry of the product being highly dependent on the biological system. In mammalian systems, the collaboration between cytochrome P450 and epoxide hydrolase typically yields trans-dihydrodiols. researchgate.netnih.gov

Several trans-dihydrodiols of DMBA have been identified as metabolites, including:

trans-3,4-dihydrodiol nih.govnih.govnih.gov

trans-5,6-dihydrodiol (a K-region dihydrodiol) nih.govnih.gov

trans-8,9-dihydrodiol nih.govnih.govnih.gov

trans-10,11-dihydrodiol nih.govnih.gov

The trans-3,4-dihydrodiol is considered a proximate carcinogenic metabolite, as its further metabolism leads to a highly reactive bay-region diol-epoxide. nih.govnih.gov

In contrast to mammalian metabolism, certain microorganisms can produce cis-dihydrodiols. The bacterium Mycobacterium vanbaalenii PYR-1 metabolizes DMBA to form a cis-5,6-dihydrodiol, a reaction catalyzed by a dioxygenase enzyme. nih.govasm.org This represents a distinct metabolic pathway not typically observed in eukaryotic organisms. The identification of both trans- and cis-dihydrodiols underscores the diverse metabolic capabilities of different biological systems in processing DMBA.

Hydroxymethyl Metabolite Formation via Alkyl Side Chain Oxidation

In addition to oxidation on the aromatic ring, the methyl groups of DMBA at positions 7 and 12 are also major sites of metabolic attack. nih.gov This pathway, known as alkyl side chain oxidation, leads to the formation of hydroxymethyl derivatives. The primary metabolites formed through this route are 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov

Sulfotransferase-Mediated Activation and Electrophilic Sulfate (B86663) Ester Formation

An alternative pathway for the metabolic activation of DMBA involves the formation of benzylic esters from its hydroxymethyl metabolites. nih.gov This pathway is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to the hydroxyl group of a hydroxymethyl metabolite, creating a highly reactive and electrophilic sulfuric acid ester. nih.gov

Specifically, 7-hydroxymethyl-12-methylbenz[a]anthracene can be converted by rat liver cytosolic sulfotransferase activity into an electrophilic and mutagenic sulfate ester, 7-sulfooxymethyl-12-methylbenz[a]anthracene. nih.gov This reactive ester has a good leaving group (sulfate), which facilitates the formation of a benzylic carbocation that can bind to nucleophilic sites on macromolecules like DNA. However, despite being an electrophilic mutagen, studies comparing the carcinogenicity of the synthesized sulfate ester with its parent hydrocarbons (DMBA and 7-hydroxymethyl-12-methylbenz[a]anthracene) have indicated that it is not more carcinogenic. nih.gov Furthermore, the formation of benzylic DNA adducts in rats administered DMBA is low, constituting less than 5% of total hepatic DNA adducts. nih.gov These findings suggest that activation via sulfotransferase-mediated esterification is unlikely to be the primary pathway for DMBA's carcinogenic activity. nih.gov

Regio- and Stereoselective Metabolism in Experimental Systems

The metabolism of DMBA is characterized by a high degree of regio- and stereoselectivity, which varies significantly across different biological systems and enzymes.

Mammalian Systems: In mammalian systems, metabolism of DMBA at the 5,6-position (K-region) produces a trans-5,6-dihydrodiol that has a predominantly S,S absolute stereochemistry. nih.gov Furthermore, the cytochrome P450 enzymes CYP1A1 and CYP1B1 exhibit stereoselectivity in the formation of diol-epoxides from the DMBA-3,4-dihydrodiol, with CYP1A1 favoring the formation of the anti-diol-epoxide and CYP1B1 favoring the syn-diol-epoxide. acs.orgnih.gov

Fungal Systems: Filamentous fungi display a different stereochemical preference. Cunninghamella elegans and Syncephalastrum racemosum metabolize DMBA to form a trans-5,6-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene that is predominantly the 5R,6R enantiomer. nih.govnih.gov This is opposite to the stereochemistry observed in mammalian systems. nih.gov

Bacterial Systems: The bacterium Mycobacterium vanbaalenii PYR-1 demonstrates remarkable regio- and stereoselectivity. It preferentially attacks the K-region (5,6-position) of DMBA. nih.govasm.org This leads to the formation of a cis-5,6-dihydrodiol with a 95% 5S,6R absolute stereochemistry and a trans-5,6-dihydrodiol that is 100% of the 5S,6S enantiomer. asm.org This specific oxidative mechanism appears unique to Mycobacterium species. nih.gov

This variability highlights how the specific enzymatic machinery of an organism dictates the precise structure of the resulting metabolites.

| Biological System | Enzyme(s) | Position of Attack | Metabolite | Predominant Stereochemistry |

| Mammalian (Rat Liver) | CYP, mEH | 5,6- (K-region) | trans-5,6-dihydrodiol | S,S |

| Mammalian (Mouse Epidermis) | CYP1A1, mEH | 3,4-diol | anti-diol-epoxide | Not specified |

| Mammalian (Mouse Epidermis) | CYP1B1, mEH | 3,4-diol | syn-diol-epoxide | Not specified |

| Fungi (C. elegans, S. racemosum) | CYP, mEH | 5,6- (K-region) | trans-5,6-dihydrodiol | R,R |

| Bacteria (M. vanbaalenii PYR-1) | Dioxygenase | 5,6- (K-region) | cis-5,6-dihydrodiol | 5S,6R (95%) |

| Bacteria (M. vanbaalenii PYR-1) | CYP, mEH | 5,6- (K-region) | trans-5,6-dihydrodiol | 5S,6S (100%) |

Comparative Metabolism in Diverse Biological Systems (e.g., Mammalian Microsomes, Fungi, Bacteria, Fish Cells)

The metabolic fate of DMBA varies considerably among different organisms, reflecting diverse enzymatic capabilities for detoxification and activation.

Mammalian Microsomes: Rat liver microsomal preparations extensively metabolize DMBA into a wide array of products. nih.govnih.gov Major metabolites include hydroxymethyl derivatives (7- and 12-hydroxymethyl), various trans-dihydrodiols (3,4-, 5,6-, 8,9-, and 10,11-), and phenolic derivatives. nih.govnih.gov Studies comparing whole perfused rat liver with liver microsomal preparations show differences in the metabolic profile, with the whole organ producing a higher proportion of polar metabolites, including trans-5,6- and trans-10,11-dihydrodiols. nih.gov Cultured Syrian hamster embryo cells also readily convert DMBA to water-soluble metabolites. nih.gov

Fungi: Filamentous fungi like Cunninghamella elegans and Syncephalastrum racemosum are effective in metabolizing DMBA. nih.govnih.gov C. elegans produces trans-8,9-dihydrodiol and trans-3,4-dihydrodiol as major metabolites, along with their 7-hydroxymethyl and 12-hydroxymethyl derivatives. nih.gov This contrasts with fungi such as Penicillium notatum, which was reported to produce only methyl-hydroxylated metabolites and no dihydrodiols. nih.gov The fungal metabolism often involves initial oxidation of a methyl group followed by ring epoxidation and hydration, demonstrating a high degree of regio- and stereoselectivity. nih.govnih.gov

Bacteria: Bacterial metabolism of DMBA shows significant diversity. Mycobacterium vanbaalenii PYR-1 is unique in its ability to initiate degradation via dioxygenase-catalyzed attack at the K-region (5,6-double bond) to form a cis-dihydrodiol, a detoxification pathway. nih.govasm.org In contrast, Pseudomonas aeruginosa was found to only oxidize the methyl groups to form hydroxymethyl derivatives, without producing any dihydrodiol metabolites. nih.govnih.gov

Fish Cells: While specific data for fish cells was not detailed in the provided context, the general principles of P450-mediated metabolism are conserved across vertebrates. The presence and activity of CYP1 family enzymes in fish would be expected to lead to the formation of similar classes of metabolites (dihydrodiols, phenols, hydroxymethyl derivatives) as seen in mammals, though the specific regioselectivity and rates may differ.

| Biological System | Major Metabolite Classes | Specific Examples |

| Mammalian (Rat Liver Microsomes) | Dihydrodiols, Hydroxymethyl derivatives, Phenols | trans-3,4-dihydrodiol, trans-8,9-dihydrodiol, 7-OHM-12-MBA |

| Fungi (Cunninghamella elegans) | Dihydrodiols, Hydroxymethyl-dihydrodiols | trans-8,9-dihydrodiol, trans-3,4-dihydrodiol, 7-OHM-12-MBA-trans-8,9-dihydrodiol |

| Bacteria (Mycobacterium vanbaalenii PYR-1) | cis- and trans-Dihydrodiols, Hydroxymethyl derivatives | cis-5,6-dihydrodiol, trans-5,6-dihydrodiol, 7-hydroxymethyl-12-methylbenz[a]anthracene |

| Bacteria (Pseudomonas aeruginosa) | Hydroxymethyl derivatives | 7-hydroxymethyl-12-methylbenz[a]anthracene |

Molecular Mechanisms of Bioactivity of Benz a Anthracene, 7,11 Dimethyl

Formation and Characterization of DNA Adducts

Diol-Epoxide Derived DNA Adducts (e.g., Bay-Region and Non-Bay-Region Adducts)

Specific studies on the formation of diol-epoxide derived DNA adducts from 7,11-dimethylbenz(a)anthracene, including the characterization of bay-region and non-bay-region adducts, are not available in the reviewed literature.

Benzylic-DNA Adducts from Hydroxymethyl Metabolites

There is no available information detailing the formation of benzylic-DNA adducts resulting from the hydroxymethyl metabolites of 7,11-dimethylbenz(a)anthracene.

Quantitative Assessment of DNA Adduct Formation in Experimental Models

Quantitative data on the formation of DNA adducts from 7,11-dimethylbenz(a)anthracene in any experimental models could not be located.

Stereochemistry and DNA Adduct Profiles

Information regarding the stereochemistry and specific DNA adduct profiles resulting from exposure to 7,11-dimethylbenz(a)anthracene is not present in the available scientific literature.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

There is a lack of studies investigating the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 7,11-dimethylbenz(a)anthracene.

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP Genes)

Specific research on the induction of xenobiotic metabolizing enzymes, such as cytochrome P450 (CYP) genes, by 7,11-dimethylbenz(a)anthracene could not be identified.

Molecular Basis of Genotoxicity and Mutagenesis

The genotoxicity of 7,12-dimethylbenz(a)anthracene (DMBA) is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts. nih.govnih.gov This process is a critical initiating event in its mutagenic and carcinogenic activity. The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. nih.govcaymanchem.comusp.br

The activation pathway involves a multi-step enzymatic process. Initially, DMBA is hydroxylated, and one of the key steps towards its carcinogenesis is the hydroxylation at the 7-methyl group. medicopublication.com Further metabolism leads to the formation of various metabolites, with the principal ultimate carcinogenic metabolite being the DMBA-3,4-diol-1,2-epoxide. nih.govmedicopublication.com This bay-region diol-epoxide is highly reactive and readily binds to purine bases in DNA, particularly deoxyguanosine and deoxyadenosine, to form stable DNA adducts. nih.govoup.com Another mechanism of activation involves one-electron oxidation, which also leads to the formation of DNA adducts, including those that can result in depurination. nih.gov

These DMBA-DNA adducts are bulky lesions that distort the DNA helix. If not removed by cellular DNA repair mechanisms, such as Nucleotide Excision Repair (NER), they can lead to misreplication during DNA synthesis, resulting in permanent mutations. nih.govnih.gov Studies in NER-deficient mice have shown varied toxic and mutagenic responses to DMBA exposure, indicating the critical role of DNA repair in mitigating its genotoxic effects. nih.gov

The mutagenic potential of DMBA and its metabolites has been extensively studied in various cellular models. In cell-mediated assays using Chinese hamster V79 cells, DMBA and several of its metabolites, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7-methyl-12-hydroxymethylbenz[a]anthracene, were found to be mutagenic. nih.gov Notably, the DMBA-trans-3,4-diol was identified as a particularly potent mutagen, being 6-8 times more active than DMBA itself at inducing mutations. nih.gov This high mutagenicity is attributed to its efficient conversion to the ultimate carcinogenic diol-epoxide. nih.gov

| Metabolite | Key Role in Genotoxicity | Reference |

|---|---|---|

| DMBA-3,4-diol-1,2-epoxide | Principal ultimate carcinogenic metabolite; forms stable DNA adducts. | nih.govmedicopublication.com |

| DMBA-trans-3,4-diol | A major and highly mutagenic metabolite; precursor to the diol-epoxide. | nih.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | A mutagenic metabolite. | nih.gov |

| 7-methyl-12-hydroxymethylbenz[a]anthracene | A mutagenic metabolite. | nih.gov |

Cellular Response Mechanisms to Benz(a)anthracene (B33201), 7,11-dimethyl- Exposure in Model Systems

Cells exposed to 7,12-dimethylbenz(a)anthracene (DMBA) activate a complex network of signaling pathways aimed at mitigating cellular damage. These responses include cell cycle arrest, induction of programmed cell death (apoptosis), and modulation of immune responses. The specific outcome often depends on the cell type and the extent of the damage.

One of the primary cellular responses to DMBA-induced DNA damage is the activation of the p53 tumor suppressor protein. nih.govresearchgate.net Activated p53 can induce cytotoxicity, leading to cell death by apoptosis, which serves to eliminate cells with potentially carcinogenic mutations. nih.govresearchgate.net In some model systems, DMBA exposure leads to a cell-cycle blockade at the G1/S transition, preventing the replication of damaged DNA. nih.govresearchgate.net For instance, in immature bone marrow cells from susceptible mice, DMBA treatment resulted in elevated levels of p53 and p21 proteins, which are key regulators of the G1/S checkpoint. researchgate.net

Apoptosis induction is a crucial mechanism for eliminating genetically damaged cells. DMBA has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov In murine pre-B cells, DMBA-mediated apoptosis is dependent on the activation of caspase-8, a key initiator caspase in the extrinsic pathway. nih.gov While caspase-8 activation is essential, maximal apoptosis also requires the activation of caspase-9, the initiator caspase of the intrinsic pathway. nih.gov Further studies have implicated the modulation of apoptosis-related genes from the B-cell lymphoma-2 (Bcl-2) family. nih.govresearchgate.netepa.gov For example, pro-apoptotic proteins like BAX can be upregulated, while anti-apoptotic proteins like Bcl-2 and BCL-XL may be downregulated, tipping the cellular balance towards programmed cell death. nih.govresearchgate.netepa.gov In some breast cancer cell models, DMBA exposure led to an increased expression of both the pro-apoptotic Fas Ligand (FasL) and the anti-apoptotic Bcl-2. researchgate.net

Beyond cell cycle and apoptosis, DMBA also exerts immunomodulatory effects. It is recognized as an immunosuppressant that can inhibit the proliferation of lymphocytes. caymanchem.comoup.com Studies on human lymphocytes have shown that DMBA can inhibit the mixed lymphocyte reaction and, at higher concentrations, suppress T-cell proliferation induced by superantigens. oup.com

| Cellular Response | Key Molecular Events | Model System | Reference |

|---|---|---|---|

| Apoptosis | Activation of p53, Caspase-8, and Caspase-9; Modulation of Bcl-2 family proteins (BAX, Bcl-2, BCL-XL). | Murine Pre-B Cells, Mammary Tissue | researchgate.netnih.govnih.govepa.gov |

| Cell Cycle Arrest | Blockade at G1/S transition; Increased p53 and p21 protein levels. | Murine Bone Marrow Cells | nih.govresearchgate.net |

| Immunosuppression | Inhibition of B- and T-cell proliferation. | Murine Splenic Cells, Human Lymphocytes | caymanchem.comoup.com |

| Increased Cell Proliferation | Induction of epithelial-to-mesenchymal transition (EMT). | MCF-10A Breast Cancer Cells | caymanchem.com |

Mechanistic Insights into Carcinogenic Potential via DNA-Reactive Species and Oxidative Damage in Cells

The carcinogenic potential of 7,12-dimethylbenz(a)anthracene (DMBA) is mechanistically rooted in its ability to generate DNA-reactive species and induce oxidative stress. medicopublication.comacs.org These two processes work in concert to promote the initiation and progression of cancer. nih.gov

The primary pathway for generating DNA-reactive species is the metabolic activation of DMBA, as detailed previously. The resulting electrophilic metabolites, particularly the bay-region diol-epoxides, covalently bind to DNA to form bulky adducts. nih.govmedicopublication.com These adducts are promutagenic lesions that can cause permanent changes in the genetic code if not properly repaired, leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes—hallmarks of cancer initiation. nih.gov The formation of these DNA adducts is considered a necessary stimulus for cancer induction. nih.gov

In addition to direct DNA adduction, the metabolism of DMBA contributes significantly to cellular oxidative stress. acs.orgnih.gov The enzymatic reactions involved in metabolizing DMBA, including those catalyzed by cytochrome P450 enzymes, can lead to the production of reactive oxygen species (ROS) such as hydrogen peroxide. oup.comnih.gov These ROS can damage cellular macromolecules, including lipids, proteins, and DNA itself. medicopublication.comacs.org Oxidative damage to DNA results in the formation of lesions such as 8-hydroxyl-2'-deoxyguanosine (8-OHdG) and 5-hydroxymethyl-2'-deoxyuridine. nih.gov

This oxidative damage contributes to carcinogenesis through several mechanisms. It can induce further mutations, separate from those caused by direct adduction. Furthermore, the resulting oxidative stress can trigger lipid peroxidation, which damages cellular membranes and generates more reactive byproducts, amplifying the damage. acs.org The oxidative events and the associated inflammatory responses are also thought to be involved in the tumor promotion stage of carcinogenesis, a process that facilitates the clonal expansion of initiated cells. nih.gov Studies in mouse skin have shown that topical application of DMBA leads to the production of hydrogen peroxide and the formation of oxidized DNA bases that persist for several weeks, temporally associated with inflammatory responses. nih.gov This suggests that DMBA acts not only as a tumor initiator through DNA adduct formation but also contributes to tumor promotion via the induction of oxidative stress and inflammation. nih.gov

| Mechanism | Description | Key Molecular Species | Reference |

|---|---|---|---|

| Generation of DNA-Reactive Species | Metabolic activation by CYP enzymes to electrophilic metabolites that form covalent DNA adducts. | DMBA-3,4-diol-1,2-epoxide, other diol-epoxides. | nih.govmedicopublication.com |

| Induction of Oxidative Stress | Production of reactive oxygen species (ROS) during metabolic processing of DMBA. | Hydrogen peroxide, Semiquinone intermediates. | oup.comnih.gov |

| Oxidative DNA Damage | ROS-mediated formation of oxidized bases in DNA, leading to mutations. | 8-hydroxyl-2'-deoxyguanosine (8-OHdG). | nih.gov |

| Lipid Peroxidation | ROS-induced damage to cellular membranes, leading to further cellular injury and reactive byproducts. | Malondialdehyde (product of lipid peroxidation). | nih.govacs.org |

Computational and Theoretical Chemistry Approaches in Benz a Anthracene, 7,11 Dimethyl Research

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of molecules like 7,11-dimethylbenz(a)anthracene and how these properties dictate its chemical reactivity. These calculations can predict regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack.

For the related compound, 7,12-DMBA, quantum chemical analyses have been instrumental in elucidating its carcinogenic mechanism. Such studies typically involve the calculation of molecular orbitals, electrostatic potential maps, and various reactivity indices. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's ability to donate or accept electrons. The "bay region" theory of PAH carcinogenesis, which posits that epoxides formed in the sterically hindered bay region are particularly reactive and carcinogenic, is strongly supported by quantum chemical calculations. It is highly probable that similar computational approaches would be applied to 7,11-dimethylbenz(a)anthracene to identify its most reactive sites and to predict the stability of potential carbocations formed during metabolic activation.

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical Analysis of Benz(a)anthracene (B33201) Isomers

| Parameter | Description | Predicted Significance for 7,11-dimethylbenz(a)anthracene |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and susceptibility to electrophilic attack. | A higher HOMO energy might suggest greater reactivity towards metabolic enzymes. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | A lower LUMO energy could indicate a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Would identify electron-rich and electron-deficient centers, suggesting sites for metabolic attack. |

| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in the molecule's electric field. | Would visually map regions susceptible to electrophilic and nucleophilic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Potency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For carcinogenic PAHs like the dimethylbenz(a)anthracenes, QSAR studies are invaluable for predicting their potency and for understanding the structural features that contribute to their carcinogenicity.

Statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the carcinogenic potency of 7,11-dimethylbenz(a)anthracene and to identify the key structural determinants of its activity.

Prediction of Metabolic Sites and Reactivity of Intermediates

The biological effects of 7,11-dimethylbenz(a)anthracene are contingent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA. Computational methods play a crucial role in predicting the sites of metabolism and the reactivity of the resulting intermediates.

The metabolism of PAHs is primarily initiated by cytochrome P450 enzymes, which introduce oxygen atoms into the aromatic system. Computational models can predict the most likely sites of this initial oxidation. For the related 7,12-DMBA, it is known that metabolism occurs at various positions, including the methyl groups and the aromatic rings, leading to the formation of hydroxymethyl derivatives and dihydrodiols. nih.gov It is expected that 7,11-dimethylbenz(a)anthracene would undergo a similar metabolic fate.

Once formed, these initial metabolites can be further processed to highly reactive diol epoxides. Quantum chemical calculations can be employed to assess the stability and reactivity of these epoxide intermediates. For instance, the ease of ring-opening of the epoxide and the stability of the resulting carbocation are key indicators of their potential to form DNA adducts. Studies on 7,12-DMBA have shown that the formation of bay-region diol epoxides is a critical step in its mechanism of carcinogenesis. nih.gov

Molecular Dynamics Simulations and Docking Studies of Macromolecular Interactions

To understand how the reactive metabolites of 7,11-dimethylbenz(a)anthracene interact with biological targets such as DNA and proteins, molecular dynamics (MD) simulations and molecular docking studies are employed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7,11-dimethylbenz(a)anthracene, docking studies could be used to predict how its metabolites fit into the active sites of metabolic enzymes like cytochrome P450s or into the major and minor grooves of DNA.

Molecular dynamics simulations provide a more dynamic picture of these interactions. An MD simulation would track the movements of the atoms of the metabolite-macromolecule complex over time, providing insights into the stability of the complex, the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes that occur upon binding. For instance, MD simulations of DNA adducts of 7,12-DMBA have revealed how these adducts distort the DNA double helix, which can interfere with DNA replication and repair, ultimately leading to mutations. It is plausible that similar simulations for 7,11-dimethylbenz(a)anthracene adducts would be crucial in understanding their biological consequences.

Table 2: Key Computational Techniques and Their Applications in Benz(a)anthracene, 7,11-dimethyl- Research

| Computational Technique | Application | Expected Insights for 7,11-dimethylbenz(a)anthracene |

| Quantum Chemical Analysis | Elucidation of electronic structure and reactivity. | Identification of reactive sites (e.g., bay region), prediction of ionization potential and electron affinity. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Estimation of carcinogenic potency and identification of key structural features influencing activity. |

| Prediction of Metabolic Sites | Identification of atoms most susceptible to enzymatic attack. | Pinpointing likely positions for hydroxylation and epoxidation by cytochrome P450 enzymes. |

| Molecular Docking | Prediction of binding modes between a ligand and a receptor. | Understanding how metabolites interact with the active sites of metabolic enzymes and bind to DNA. |

| Molecular Dynamics Simulations | Simulation of the time-dependent behavior of molecular systems. | Revealing the stability of metabolite-DNA adducts and the resulting structural distortions in DNA. |

Environmental Bioremediation and Degradation Strategies for Methylated Benz a Anthracenes

Microbial Degradation by Fungi (e.g., Irpex lacteus, Fusarium solani, Cunninghamella elegans)

Fungi, particularly white-rot and certain soil-dwelling species, are well-equipped to degrade complex organic pollutants like methylated benz(a)anthracenes. Their ability often stems from powerful, non-specific extracellular enzyme systems.

Irpex lacteus , a white-rot fungus, has demonstrated the ability to degrade benz(a)anthracene (B33201). While specific studies on the 7,11-dimethyl- isomer are not available, research has shown its capacity to break down the parent compound, transforming it into various intermediates.

Fusarium solani , a fungus isolated from PAH-contaminated mangrove sediments, has been shown to degrade benz(a)anthracene. Studies have indicated that strains of F. solani can remove a significant percentage of this PAH from culture media. core.ac.uknih.govnih.govoup.com The degradation process involves the formation of quinone intermediates, which are further broken down. core.ac.uknih.gov

Cunninghamella elegans is a non-ligninolytic fungus that has been extensively studied for its ability to metabolize a wide range of PAHs, including DMBA. nih.govnih.govnih.govresearchgate.netasm.org This fungus utilizes a cytochrome P-450 monooxygenase system, which is analogous to the detoxification pathways found in mammals. nih.govnih.govnih.govresearchgate.netasm.org Research has shown that C. elegans can metabolize DMBA into various hydroxylated and dihydrodiol metabolites. nih.govnih.govnih.govresearchgate.net The metabolic profile of DMBA in C. elegans includes the formation of trans-dihydrodiols at different positions on the aromatic ring, as well as hydroxylation of the methyl groups. nih.govnih.gov

Bacterial Metabolism of Methylated Benz(a)anthracenes (e.g., Mycobacterium vanbaalenii PYR-1)

Bacteria, particularly species within the genus Mycobacterium, are known for their versatile metabolic capabilities, including the degradation of high molecular weight PAHs.

Mycobacterium vanbaalenii PYR-1 , a well-characterized PAH-degrading bacterium, has been shown to metabolize DMBA through highly specific pathways. This bacterium initiates its attack on the DMBA molecule through both dioxygenation and monooxygenation reactions. These initial steps are crucial as they introduce oxygen atoms into the stable aromatic structure, making it susceptible to further degradation. The metabolism of DMBA by M. vanbaalenii PYR-1 is noted for its high degree of regio- and stereoselectivity, resulting in the formation of specific isomers of dihydrodiols.

Characterization of Microbial Degradation Pathways and Intermediate Metabolites

The microbial degradation of methylated benz(a)anthracenes proceeds through a series of complex biochemical reactions, leading to the formation of various intermediate metabolites. The specific pathways can differ between fungal and bacterial species.

Fungal Degradation Pathways: Fungi like Cunninghamella elegans metabolize DMBA primarily through an initial attack on the methyl groups and the aromatic ring. nih.gov The major organic-soluble metabolites include 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (trans-5,6-, 8,9-, and 10,11-dihydrodiols). nih.gov The formation of trans-dihydrodiols is a hallmark of fungal and mammalian metabolism, involving cytochrome P-450 monooxygenases and epoxide hydrolases.

Bacterial Degradation Pathways: Mycobacterium vanbaalenii PYR-1 employs a different initial strategy, utilizing dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic nucleus. This leads to the formation of cis-dihydrodiols, a characteristic feature of bacterial PAH degradation. Key identified metabolites from the degradation of DMBA by M. vanbaalenii PYR-1 include cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene.

Table 1: Key Intermediate Metabolites in the Microbial Degradation of 7,12-Dimethylbenz(a)anthracene

| Metabolite | Producing Organism(s) | Metabolic Pathway | Reference(s) |

|---|---|---|---|

| 7-hydroxymethyl-12-methylbenz[a]anthracene | Cunninghamella elegans, Mycobacterium vanbaalenii PYR-1 | Monooxygenation | nih.gov |

| 7,12-dihydroxymethylbenz[a]anthracene | Syncephalastrum racemosum | Monooxygenation | nih.gov |

| DMBA trans-3,4-dihydrodiol | Cunninghamella elegans | Monooxygenation, Epoxide Hydrolase | nih.gov |

| DMBA trans-8,9-dihydrodiol | Cunninghamella elegans | Monooxygenation, Epoxide Hydrolase | nih.gov |

| DMBA cis-5,6-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | Dioxygenation | |

| DMBA trans-5,6-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | Monooxygenation, Epoxide Hydrolase | |

| Benz(a)anthracene-7,12-dione | Irpex lacteus | Oxidation |

Enzyme Systems Involved in Biodegradation (e.g., Ligninolytic Enzymes, Monooxygenases, Dioxygenases)

The microbial degradation of methylated benz(a)anthracenes is orchestrated by a diverse array of enzymes.

Ligninolytic Enzymes: White-rot fungi, such as Irpex lacteus, produce extracellular ligninolytic enzymes, including lignin (B12514952) peroxidase, manganese peroxidase, and laccase. These enzymes have a low substrate specificity, allowing them to oxidize a wide range of aromatic compounds, including PAHs. While their direct action on 7,11-dimethylbenz(a)anthracene has not been specifically documented, their role in the degradation of the parent benz(a)anthracene suggests a similar potential.

Monooxygenases (Cytochrome P-450 Systems): Fungi like Cunninghamella elegans and bacteria such as Mycobacterium vanbaalenii PYR-1 utilize cytochrome P-450 monooxygenases. nih.gov These enzymes incorporate a single oxygen atom into the substrate, leading to the formation of epoxides which are then typically hydrolyzed to trans-dihydrodiols. This system is also responsible for the hydroxylation of the methyl groups of DMBA. nih.gov

Dioxygenases: Bacteria, including Mycobacterium vanbaalenii PYR-1, employ ring-hydroxylating dioxygenases to initiate the degradation of PAHs. These enzymes incorporate both atoms of molecular oxygen to form cis-dihydrodiols, which are key intermediates in the bacterial catabolism of aromatic compounds.

Table 2: Major Enzyme Systems in the Biodegradation of Methylated Benz(a)anthracenes

| Enzyme System | Microbial Group | Function | Key Metabolites | Reference(s) |

|---|---|---|---|---|

| Ligninolytic Enzymes | White-rot fungi | Extracellular oxidation | Quinones, ring-cleavage products | |

| Monooxygenases (Cytochrome P-450) | Fungi, Bacteria | Hydroxylation, Epoxidation | Hydroxymethyl derivatives, trans-dihydrodiols | nih.gov |

| Dioxygenases | Bacteria | Dihydroxylation | cis-dihydrodiols |

Potential for Bioremediation Applications in Contaminated Environments (conceptual)

The diverse metabolic capabilities of fungi and bacteria present a strong conceptual basis for the bioremediation of sites contaminated with methylated benz(a)anthracenes.

Bioaugmentation and Biostimulation: In practice, bioremediation can involve bioaugmentation, where specific microbial strains with known degradative capabilities are introduced to a contaminated site. Alternatively, biostimulation involves the modification of the environment (e.g., by adding nutrients or oxygen) to encourage the growth and activity of indigenous microorganisms that can degrade the target pollutants.

Fungal and Bacterial Consortia: A combination of different microbial species in a consortium could be particularly effective. For instance, the initial breakdown of complex PAHs by fungi could produce metabolites that are more readily utilized by bacteria, leading to a more complete degradation.

Challenges and Future Directions: While the potential for bioremediation is significant, several challenges remain. The bioavailability of hydrophobic compounds like methylated benz(a)anthracenes can be limited in soil and sediment. Furthermore, the presence of co-contaminants can influence the degradation rates. Future research should focus on optimizing conditions for microbial activity in situ, exploring the synergistic effects of microbial consortia, and further elucidating the complete degradation pathways to ensure the absence of persistent, toxic intermediates. The genetic engineering of microorganisms to enhance their degradative capabilities also represents a promising avenue for future bioremediation technologies.

Future Research Directions for Benz a Anthracene, 7,11 Dimethyl Studies

Advanced Omics-Based Approaches in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of 7,11-dimethylbenz(a)anthracene, the application of advanced "omics" technologies is paramount. These high-throughput approaches can provide a comprehensive view of the global changes occurring within a biological system upon exposure to this compound.

Genomics and Transcriptomics: The genotoxicity of DMBA is well-established, with studies demonstrating its ability to form DNA adducts and induce mutations. nih.govnih.govresearchgate.net Future genomic and transcriptomic studies could involve:

Whole-Genome Sequencing: To identify the full spectrum of genetic mutations and chromosomal aberrations induced by 7,11-dimethylbenz(a)anthracene.

RNA-Sequencing: To analyze the global changes in gene expression in target tissues following exposure, revealing key signaling pathways that are perturbed. This can help in understanding the molecular mechanisms of its toxicity and carcinogenicity. nih.gov

Proteomics: Proteomic analyses have already begun to shed light on the protein expression changes in response to DMBA. For instance, a study on a rat model of DMBA-induced mammary cancer identified several proteins with altered expression, including HER-2, COX-2, and Vimentin. nih.govf1000research.com Another study on the murine liver revealed changes in the abundance of cytochrome P450 enzymes and serine protease inhibitors upon DMBA exposure. nih.gov Future proteomics research should focus on:

Quantitative Proteomics: Utilizing techniques like iTRAQ and TMT to precisely quantify changes in the proteome of target cells and tissues.

Post-Translational Modification Analysis: Investigating how 7,11-dimethylbenz(a)anthracene affects protein function through post-translational modifications such as phosphorylation, ubiquitination, and acetylation.

Metabolomics: The metabolic profile of an organism can provide a direct functional readout of its physiological state. While the metabolism of DMBA itself has been studied, the broader impact on the host metabolome is an emerging area of research. sigmaaldrich.com Future metabolomics studies could:

Untargeted Metabolomics: To identify a wide range of endogenous metabolites that are altered upon exposure to 7,11-dimethylbenz(a)anthracene, providing insights into disrupted metabolic pathways.

Lipidomics and Glycomics: To conduct more specialized analyses of changes in lipids and carbohydrates, which play crucial roles in cellular signaling and structure.

Table 2: Examples of Proteins with Altered Expression in Response to 7,12-Dimethylbenz(a)anthracene

| Protein | Change in Expression | Biological System | Reference |

| HER-2 | Increased | Rat mammary cancer model | nih.govf1000research.com |

| Nischarin | Increased | Rat mammary cancer model | nih.govf1000research.com |

| COX-2 | Increased | Rat mammary cancer model | nih.govf1000research.com |

| Albumin | Increased | Rat mammary cancer model | nih.govf1000research.com |

| Vimentin | Increased | Rat mammary cancer model | nih.govf1000research.com |

| ACTB | Increased | Rat mammary cancer model | nih.govf1000research.com |

| TNF | Increased | Rat mammary cancer model | nih.govf1000research.com |

| p16 | Increased | Rat mammary cancer model | nih.govf1000research.com |

| Fatty acid binding protein 3 (FABP3) | Increased | Rat mammary cancer model | nih.govf1000research.com |

| CYP1A2 | Increased | Murine liver | nih.gov |

| Serine protease inhibitors | Increased | Murine liver | nih.gov |

| CYP4V3 | Decreased | Murine liver | nih.gov |

Development of Highly Sensitive and Selective Analytical Tools

The accurate detection and quantification of 7,11-dimethylbenz(a)anthracene and its metabolites in various environmental and biological matrices are essential for exposure assessment and mechanistic studies. While existing methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable, there is a continuous need for more advanced analytical tools with enhanced sensitivity and selectivity. nih.govresearchgate.netcdc.gov

Current analytical methods have achieved detection limits in the nanomolar to picomolar range. For example, an HPLC method with diode-array detection for DMBA in rat tissues has a detection limit of 3.82 x 10⁻⁹ M. nih.govresearchgate.net Adsorptive transfer stripping voltammetry (AdTSV) has also been employed with a detection limit of 6.73 x 10⁻⁹ M. nih.govresearchgate.net

Future research in this area should focus on:

Advanced Mass Spectrometry Techniques: The development and application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methods for the unambiguous identification and quantification of 7,11-dimethylbenz(a)anthracene and its metabolites at ultra-trace levels.

Novel Biosensors: The design of highly specific and sensitive biosensors, potentially based on aptamers or molecularly imprinted polymers, for the rapid and on-site detection of this compound.

Advanced Imaging Techniques: The use of innovative imaging technologies, such as photoacoustic imaging, for the non-invasive, real-time monitoring of the distribution and effects of 7,11-dimethylbenz(a)anthracene in vivo. acs.org

Table 3: Analytical Methods for the Detection of 7,12-Dimethylbenz(a)anthracene

| Analytical Technique | Matrix | Detection Limit | Reference |

| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection | Rat serum, liver, kidney | 3.82 x 10⁻⁹ M (0.98 ppb) | nih.govresearchgate.net |

| Adsorptive Transfer Stripping Voltammetry (AdTSV) | Rat serum, liver, kidney | 6.73 x 10⁻⁹ M (1.73 ppb) | nih.govresearchgate.net |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Water, solid waste, soil, air | 1 µg/L (for water) | nih.gov |

| Photoacoustic Imaging | In vivo (rat mammary tissue) | Not specified | acs.org |

Integration of Computational and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental approaches holds immense promise for accelerating our understanding of the behavior and toxicity of 7,11-dimethylbenz(a)anthracene. Predictive modeling can help to prioritize experimental studies, reduce reliance on animal testing, and provide insights into mechanisms of action that are difficult to probe experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that relate the chemical structure of a compound to its biological activity. For polycyclic aromatic hydrocarbons like DMBA, QSAR can be used to predict properties such as carcinogenicity and toxicity based on molecular descriptors. nih.gov Future efforts in this area should involve:

Development of Robust QSAR Models: Building and validating QSAR models specifically for dimethylbenz(a)anthracene isomers to predict their metabolic fate and toxicological endpoints.

Mechanistic Interpretation of QSAR Models: Using the insights from QSAR models to understand the key structural features that drive the biological activity of these compounds.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of 7,11-dimethylbenz(a)anthracene and its metabolites with biological macromolecules, such as enzymes and receptors. This can provide a detailed picture of the binding modes and the molecular basis for their biological effects. Future research should aim to:

Predicting Metabolic Activation: Using molecular docking to predict how 7,11-dimethylbenz(a)anthracene and its isomers bind to the active sites of metabolizing enzymes like cytochrome P450s.

Simulating DNA Adduct Formation: Employing molecular dynamics simulations to understand the structural and energetic aspects of DNA adduct formation, which is a key event in its carcinogenicity.

The synergy between these computational predictions and experimental validation is crucial. For instance, metabolites or protein interactions predicted by computational models can be targeted for experimental verification using the analytical and omics techniques described in the preceding sections. This iterative cycle of prediction and validation will undoubtedly accelerate progress in understanding the complex toxicology of 7,11-dimethylbenz(a)anthracene.

Q & A

What are the primary health risks associated with handling DMBA in laboratory settings?

Answer:

DMBA is a potent carcinogen (Group 2B per IARC) and mutagen with acute and chronic health effects. Acute exposure causes skin/eye irritation and respiratory distress, while chronic exposure is linked to hepatocellular carcinoma, renal damage, and reproductive toxicity, including reduced fertility and teratogenicity in animal models . Key risks include:

- Carcinogenicity : Induces tumors in mice via oral, subcutaneous, or dermal exposure .

- Reproductive Toxicity : Damages male reproductive systems (e.g., reduced sperm count) and transplacental carcinogenesis .

- Hematopoietic Effects : Chronic exposure may cause anemia and suppress bone marrow function .

Methodological Note : Implement Tier 1 controls (e.g., enclosed processes, HEPA filtration) and conduct baseline liver/kidney function tests for personnel .

What safety protocols are recommended for storing and handling DMBA?

Answer:

- Storage : Use airtight containers in cool (<25°C), ventilated areas. Avoid oxidizers (e.g., peroxides, chlorates) and incompatible materials (strong acids/bases) .

- Handling :

- Exposure Monitoring : Conduct air sampling to ensure levels remain below 0.1 mg/m³ (ACGIH threshold) .

How can researchers design experiments to assess DMBA's carcinogenic potential in vivo?

Answer:

- Animal Models : Use neonatal or adult rodents (e.g., Sprague-Dawley rats, C57BL/6 mice) for transplacental or direct exposure studies .

- Dosage : Administer 10–50 mg/kg via oral gavage or subcutaneous injection; higher doses accelerate tumorigenesis but may induce acute toxicity .

- Endpoints : Monitor tumor incidence (e.g., skin, liver, bladder), histopathology, and biomarkers (e.g., serum CEA levels) .

- Controls : Include vehicle (e.g., dodecane) and positive controls (e.g., benzo[a]pyrene) to validate co-carcinogen effects .

What analytical methods are suitable for quantifying DMBA in environmental or biological samples?

Answer:

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with temperature programming (50–280°C) and He carrier gas. Retention indices (Kovats) aid identification .

- Mass Spectrometry (MS) : Pair GC with EI-MS for structural confirmation (m/z 256.34 for DMBA) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification in tissue homogenates .

Validation : Spike recovery tests and internal standards (e.g., deuterated PAHs) ensure precision .

What are the implications of DMBA's structural modifications on its carcinogenic activity?

Answer:

- Methyl Group Position : 7,12-dimethyl substitution enhances carcinogenicity compared to monomethyl derivatives (e.g., 7-methyl) by promoting DNA adduct formation at guanine residues .

- K-Region Modifications : Epoxidation at the 5,6-position (K-region) increases electrophilicity and mutagenic potential .

- Structure-Activity Relationships (SAR) : Dimethyl derivatives like DMBA show higher tumorigenicity than parent benz(a)anthracene due to metabolic activation by cytochrome P450 (CYP1A1/1B1) .

Experimental Tip : Synthesize DMBA oxides/imines for comparative mutagenicity assays in Salmonella TA100 strains .

What are the first-aid measures following accidental exposure to DMBA?

Answer:

- Skin Contact : Remove contaminated clothing; wash with soap/water for 15 minutes. Avoid solvents that enhance dermal absorption .

- Eye Exposure : Irrigate with lukewarm water for ≥15 minutes; seek ophthalmologic evaluation .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Medical Monitoring : Perform liver/kidney function tests and complete blood counts post-exposure .

How does DMBA interact with cellular pathways to induce mutagenesis or carcinogenesis?

Answer:

- DNA Adduct Formation : Metabolic activation by CYP450 generates diol-epoxides that form stable adducts with DNA, causing G→T transversions .

- Oxidative Stress : DMBA increases ROS production, leading to lipid peroxidation and oxidative DNA damage (8-OHdG) .

- Signaling Pathways : Activates PI3K/AKT/mTOR, promoting cell proliferation and inhibiting apoptosis in pre-leukemic models .

Methodological Insight : Use comet assays or γ-H2AX staining to quantify DNA damage in exposed cell lines (e.g., HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.